2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide
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Overview
Description
2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide is a complex organic compound that features a pyrimidine ring substituted with bromine and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide typically involves multiple steps. One common approach includes the following steps:
Dimethylation: The addition of methyl groups to the pyrimidine ring.
Amidation: The formation of the amide bond between the pyrimidine derivative and the butanamide moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The bromine and dimethyl groups on the pyrimidine ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4,6-dimethyl-2-pyridinamine: Similar in structure but lacks the butanamide moiety.
6-Amino-3-bromo-2,4-lutidine: Another pyrimidine derivative with similar substituents.
Uniqueness
2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide is unique due to the combination of its pyrimidine ring with bromine and dimethyl groups, along with the butanamide moiety. This unique structure provides distinct chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
2-[(5-bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O2/c1-10-15(18)11(2)21-17(20-10)19-9-14(12(3)23)16(24)22-13-7-5-4-6-8-13/h4-9,23H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVQWVMEQSLYRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N=CC(=C(C)O)C(=O)NC2=CC=CC=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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